molecular formula C16H15N5O2S B2648246 6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 878066-27-4

6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2648246
CAS No.: 878066-27-4
M. Wt: 341.39
InChI Key: RHAYRYHCZMITMY-UHFFFAOYSA-N
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Description

6-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic compound with an intricate structure that features both a pyrazolopyrimidinone and a quinoline system. This compound, by virtue of its elaborate chemical framework, has drawn interest from various fields of research for its potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic synthesis. Here's a simplified outline of the process:

  • Starting Materials: : Begin with commercially available or easily synthesized intermediates such as 3,4-dihydroquinolin-2-one and appropriate pyrazolo[3,4-d]pyrimidine derivatives.

  • Condensation Reaction: : Condense 3,4-dihydroquinolin-2-one with 2-oxoethylthio compounds under conditions that facilitate the formation of the thioether linkage.

  • Cyclization: : Promote intramolecular cyclization to form the fused heterocyclic system, using acids or bases as catalysts, and carefully control the temperature and solvent conditions to favor the desired product.

Industrial Production Methods

On an industrial scale, similar methods would apply, but with optimized and scaled-up reaction conditions. High-throughput techniques and automated synthesis machinery might be employed to ensure consistency, purity, and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, given the functional groups present in its structure. Common reactions include:

  • Oxidation: : Utilizing oxidizing agents to form additional functional groups or modify existing ones.

  • Reduction: : Applying reducing agents to potentially open rings or reduce carbonyl groups.

  • Substitution: : Halogenation or amination at various positions on the ring structures.

Common Reagents and Conditions

  • Oxidation: : Agents like PCC (Pyridinium chlorochromate) or potassium permanganate under mild conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in suitable solvents like ether or THF.

  • Substitution: : Alkyl halides for alkylation or ammonia derivatives for amination, often in the presence of a base to abstract a proton and facilitate nucleophilic substitution.

Major Products

  • Oxidation Products: : Often result in carbonyl-containing compounds or extended conjugation in the heterocyclic systems.

  • Reduction Products: : Could lead to dihydro derivatives or altered oxidation states of nitrogen-containing groups.

  • Substitution Products: : These reactions typically yield derivatives with varied substituents, potentially impacting biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound is used to explore new synthetic routes for complex heterocycles and to develop analogs with potentially enhanced properties.

Biology

In biology, the compound serves as a probe for studying enzyme interactions, cellular pathways, and as a potential lead compound in drug discovery processes.

Medicine

In the medical field, research investigates its potential as a therapeutic agent, especially due to its resemblance to known bioactive compounds. It may show promise in anti-inflammatory, anti-cancer, or antimicrobial applications.

Industry

Industrial applications could include its use as a building block for the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action would depend on the specific context of its use. Generally, this compound might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking, impacting molecular targets and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-(4-methylpiperazin-1-yl)ethyl)amino)-6-(2,3-dimethoxyphenylamino)pyrido[3,4-d]pyrimidine: : Also features a pyrazolo[3,4-d]pyrimidinone core but with different substituents.

  • 3-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: : Similar heterocyclic system with varying substituents.

  • 6-(2-(Dimethylamino)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: : Another derivative with distinct functional groups.

Uniqueness

6-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one stands out due to the combination of a quinoline ring and a pyrazolopyrimidinone structure, providing a unique platform for exploring multiple chemical reactions and biological activities.

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Properties

IUPAC Name

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c22-13(21-7-3-5-10-4-1-2-6-12(10)21)9-24-16-18-14-11(8-17-20-14)15(23)19-16/h1-2,4,6,8H,3,5,7,9H2,(H2,17,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAYRYHCZMITMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C=NN4)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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